3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
CAS No.:
Cat. No.: VC15326024
Molecular Formula: C22H16FN3O4
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione -](/images/structure/VC15326024.png)
Specification
Molecular Formula | C22H16FN3O4 |
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Molecular Weight | 405.4 g/mol |
IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
Standard InChI Key | SLCRQNRMWJZFSS-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)F |
Introduction
Chemical Structure and Core Properties
This compound belongs to the pyrido-pyrimidine class, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 2, and 4. The substituents include a benzodioxole group at position 3 and a 3-fluorophenylmethyl group at position 1.
Key Structural Features:
Feature | Description |
---|---|
Core Structure | Pyrido[2,3-d]pyrimidine-2,4-dione (two adjacent ketone groups) |
Substituent at Position 3 | Benzodioxole (1,3-benzodioxol-5-ylmethyl) |
Substituent at Position 1 | 3-Fluorophenylmethyl (fluorine at meta position of phenyl ring) |
Functional Groups | Ketones, aromatic rings, fluorine, ether (benzodioxole) |
Molecular Formula and Weight:
C₂₂H₁₄F₂N₃O₄ (hypothetical, derived from analogs). Actual values require experimental validation.
Synthesis and Reaction Pathways
The synthesis of pyrido-pyrimidine derivatives typically involves:
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Cyclization Reactions: Formation of the pyrido-pyrimidine core via condensation of precursors such as pyridines and pyrimidines .
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Nucleophilic Substitution: Introduction of the 3-fluorophenylmethyl group at position 1 using alkylation agents (e.g., 3-fluorobenzyl bromide).
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Functionalization: Attachment of the benzodioxole group via Mitsunobu or nucleophilic aromatic substitution.
Hypothetical Synthesis Pathway:
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Core Formation: Reaction of 2,4-dioxopyrido[2,3-d]pyrimidine with a benzylating agent.
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Fluorophenyl Substitution: Alkylation at position 1 using 3-fluorobenzyl chloride.
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Benzodioxole Addition: Coupling with 1,3-benzodioxol-5-ylmethyl bromide.
Note: Exact reaction conditions (solvents, catalysts, temperatures) remain unspecified in available literature.
Hypothesized Mechanisms:
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Enzyme Inhibition: Potential interaction with kinases or DNA-binding proteins via aromatic stacking and hydrogen bonding .
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Antiproliferative Effects: Similar to pyrido-pyrimidine diones in oncology .
Analytical Characterization
Critical techniques for verifying structural integrity:
Technique | Purpose |
---|---|
NMR | Identification of aromatic protons (benzodioxole, fluorophenyl) and NH signals |
IR Spectroscopy | Detection of ketone (C=O) and C-F stretching vibrations |
Mass Spectrometry | Confirmation of molecular weight (e.g., m/z = 460.4 for analogs) |
HPLC | Purity assessment and isomer separation |
Example Data (Hypothetical):
Parameter | Expected Value (Analogs) |
---|---|
¹H NMR (DMSO-d₆) | δ 7.2–7.8 (aromatic H), δ 4.8 (CH₂) |
IR (cm⁻¹) | 1680–1700 (C=O), 1220 (C-F) |
Comparative Analysis of Substituent Effects
The choice of substituents significantly influences bioactivity and physicochemical properties:
Structural Comparison Table:
Compound (Core Substituents) | Molecular Weight | Fluorophenyl Position | Benzodioxole Position |
---|---|---|---|
Target Compound | ~460.4 g/mol | 3 | 5 (methyl) |
3-Chlorophenyl Analogue (EVT-11548370) | 460.4 g/mol | 3 (Cl) | 5 (methyl) |
2-Fluorophenyl Derivative (VC15327852) | 405.4 g/mol | 2 | 5 (methyl) |
Challenges and Future Research Directions
Key Challenges:
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Synthetic Complexity: Multi-step synthesis with low yields.
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Toxicity Concerns: Fluorine and ketone groups may require safety profiling.
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Selectivity Issues: Potential off-target effects due to aromatic interactions .
Recommended Studies:
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Computational Modeling: Docking studies to predict kinase binding (e.g., CDK, EGFR).
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In Vitro Screening: Antiproliferative assays against cancer cell lines (e.g., MCF-7, HCT-116).
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Metabolic Stability: Hepatic microsomal assay to assess CYP450 interactions.
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